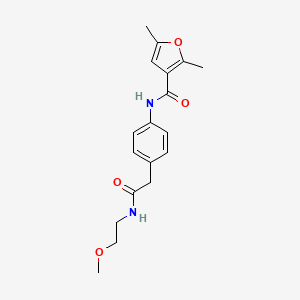

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2,5-dimethylfuran-3-carboxamide

描述

属性

IUPAC Name |

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-12-10-16(13(2)24-12)18(22)20-15-6-4-14(5-7-15)11-17(21)19-8-9-23-3/h4-7,10H,8-9,11H2,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXGWWWKPWDNFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)CC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C18H22N2O4

- Molecular Weight: 330.4 g/mol

- CAS Number: 1207047-52-6

The compound features a furan ring, an amide functional group, and a methoxyethyl substituent, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may function through various mechanisms, including:

- Inhibition of Enzymatic Activity: The compound may inhibit critical enzymes involved in cellular processes.

- Antimicrobial Activity: Preliminary studies suggest potential effectiveness against both Gram-positive and Gram-negative bacteria.

- Antitumor Properties: Certain structural analogs have shown promise in inhibiting tumor growth in vitro.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits broad-spectrum antibacterial effects, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism likely involves inhibition of bacterial gyrase and topoisomerase IV, crucial for bacterial DNA replication and transcription.

Antitumor Activity

The compound has also been assessed for its antitumor potential. In a study involving various cancer cell lines, it was found to exhibit cytotoxic effects comparable to established chemotherapeutic agents. The structure-activity relationship (SAR) analysis indicated that specific modifications to the compound could enhance its efficacy against different cancer types .

Case Studies

-

Antibacterial Efficacy Study:

- Objective: To evaluate the antibacterial activity against MRSA.

- Methodology: Disc diffusion method was used to assess the inhibition zones.

- Results: The compound showed significant inhibition of MRSA growth, with an average inhibition zone of 15 mm at a concentration of 100 µg/mL.

-

Cytotoxicity Assessment:

- Objective: To determine the cytotoxic effects on human cancer cell lines.

- Methodology: MTT assay was performed on Mia PaCa-2 and PANC-1 cell lines.

- Results: IC50 values were determined to be 25 µM for Mia PaCa-2 and 30 µM for PANC-1, indicating potent cytotoxicity.

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antibacterial, Antitumor | Effective against MRSA; cytotoxic to cancer cells |

| Compound A | Antibacterial | Lacks methoxyethyl group |

| Compound B | Antifungal | Contains different heterocyclic ring |

| Compound C | Antiviral | Exhibits higher solubility |

相似化合物的比较

Comparison with Structurally Similar Compounds

While direct pharmacological or functional data are unavailable, structural comparisons highlight key differences between the target compound and related molecules. Two compounds from Pharmacopeial Forum (2017) serve as illustrative examples of structural complexity and functional group variation :

Compound 1: (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic Acid

- Key Features :

- Contains two thiazolidine rings (5-membered sulfur-nitrogen heterocycles) with carboxylic acid substituents.

- Multiple chiral centers (4S, 1R, etc.) and peptide-like amide linkages.

- High molecular complexity due to branched side chains and multiple functional groups.

- The presence of carboxylic acid groups enhances hydrophilicity, contrasting with the target’s methoxyethyl group, which balances polarity and lipophilicity .

Compound 2: (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

- Key Features :

- Beta-lactam bicyclic system (4-thia-1-azabicyclo[3.2.0]heptane), a hallmark of penicillin-like antibiotics.

- Two phenylacetamido side chains and a carboxylic acid group.

- Comparison: The beta-lactam core in Compound 2 is absent in the target compound, indicating divergent mechanisms (e.g., antibiotic activity vs. Compound 2’s bicyclic system and stereochemical complexity (2S,5R,6R) may confer rigidity and target specificity, whereas the target’s flexible methoxyethyl chain could allow broader conformational adaptability .

Structural and Functional Group Analysis

The table below summarizes key differences:

Implications for Drug Design

- Target Compound : Its simpler structure and balanced polarity may favor oral bioavailability compared to the highly polar Compound 1 or the rigid Compound 2.

- Functional Groups : The methoxyethyl group in the target compound could reduce metabolic degradation compared to carboxylic acid-containing analogs .

常见问题

Q. Q1: What are the recommended synthetic routes for preparing N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2,5-dimethylfuran-3-carboxamide, and how can reaction yields be optimized?

Answer: Synthesis typically involves multi-step protocols. For example, a two-step approach can be adapted from similar compounds:

Amination and coupling : React 2-methoxyethylamine with a brominated intermediate (e.g., 2-bromoethanol) in toluene with triethylamine as a base at 100°C for 2 hours, achieving ~88% yield after purification .

Final coupling : Use a carboxamide-forming reaction, such as activating the furan-3-carboxylic acid with HATU/DIPEA and coupling with the phenyl-ethylamine intermediate.

Optimization tips :

Q. Q2: How should researchers validate the structural identity of this compound, and what analytical methods are critical?

Answer: Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Assign peaks for key groups (e.g., furan methyl groups at δ 2.2–2.4 ppm, methoxyethyl protons at δ 3.3–3.5 ppm) .

- LCMS/HPLC : Confirm molecular ion ([M+H]+) and retention time (e.g., 1.01 minutes under SQD-FA05 conditions) .

- Elemental analysis : Match calculated vs. observed C/H/N ratios (e.g., ±0.3% deviation) .

Validation protocol : Cross-check data against synthetic intermediates (e.g., tert-butyl carbamate derivatives) to confirm stepwise integrity .

Advanced Research Questions

Q. Q3: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?

Answer: Focus on modifying key substituents and assessing functional outcomes:

- Methoxyethyl group : Replace with ethoxyethyl or hydroxyethyl to study steric/electronic effects on target binding .

- Furan methyl groups : Synthesize analogs with varying alkyl chains (e.g., ethyl, isopropyl) to assess hydrophobic interactions .

- Phenyl linker : Introduce electron-withdrawing groups (e.g., -CF₃) to test solubility and binding affinity .

Methodology : - Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity.

- Compare logP and polar surface area (PSA) values to predict pharmacokinetic properties .

Q. Q4: What strategies are effective in resolving contradictory data between computational predictions and experimental results for this compound’s mechanism of action?

Answer: Address discrepancies through iterative validation:

Re-evaluate computational models : Use molecular dynamics simulations with explicit solvent models to refine docking poses.

Experimental validation :

- Perform competitive binding assays with radiolabeled ligands.

- Use site-directed mutagenesis on suspected target residues to confirm binding sites.

Data reconciliation : Compare dose-response curves (IC50/EC50) across multiple assays to identify outliers .

Case example : If a methyl group in the furan ring is predicted to enhance binding but shows reduced activity experimentally, assess steric clashes via X-ray crystallography .

Q. Q5: How can researchers design stability studies to identify degradation pathways under physiological conditions?

Answer:

- Forced degradation : Expose the compound to:

- Acidic/basic conditions (0.1M HCl/NaOH, 37°C).

- Oxidative stress (3% H₂O₂).

- Light (ICH Q1B guidelines).

- Analytical monitoring : Use HPLC-PDA to detect degradation products (e.g., hydrolysis of the amide bond or methoxy group oxidation) .

- Kinetic analysis : Calculate half-life (t½) and activation energy (Ea) via Arrhenius plots for accelerated stability predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。